molecular formula C12H18F2O4 B6173080 1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione CAS No. 2639417-63-1

1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione

Cat. No.: B6173080
CAS No.: 2639417-63-1
M. Wt: 264.3
InChI Key:
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Description

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is an organic compound characterized by the presence of a difluorocyclobutyl group and two ethoxy groups attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione typically involves the reaction of 3,3-difluorocyclobutanone with diethyl malonate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in an ethanol solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione involves its interaction with specific molecular targets. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethoxy groups may enhance solubility and facilitate transport across biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutanol: Shares the difluorocyclobutyl group but differs in functional groups.

    1-(3,3-Difluorocyclobutyl)ethanone: Similar core structure but lacks the ethoxy groups.

    3,3-Difluorocyclobutanecarboxylic acid: Contains a carboxylic acid group instead of the dione and ethoxy groups.

Uniqueness

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is unique due to its combination of the difluorocyclobutyl group with the ethoxy-substituted butane-1,3-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2639417-63-1

Molecular Formula

C12H18F2O4

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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